molecular formula C14H23N5O2 B5504861 N-(2-{[2-methyl-6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)propanamide

N-(2-{[2-methyl-6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)propanamide

Número de catálogo B5504861
Peso molecular: 293.36 g/mol
Clave InChI: YACFOXBJPPOIIK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Synthesis Analysis

The synthesis of compounds related to N-(2-{[2-Methyl-6-(4-Morpholinyl)-4-Pyrimidinyl]amino}ethyl)propanamide often involves complex reactions that yield pyrimidinone and tetrazolopyrimidine derivatives. For instance, Wendelin and Riedl (1985) described the reactions of monosubstituted guanidines with methyl acrylate, leading to the formation of 1-substituted 2-amino-5,6-dihydro-4(1H)-pyrimidinones, a process that may be relevant to the synthesis of compounds similar to N-(2-{[2-Methyl-6-(4-Morpholinyl)-4-Pyrimidinyl]amino}ethyl)propanamide (Wendelin & Riedl, 1985). Suwito et al. (2018) also reported the synthesis of ethyl 5-methyl-7-(4-morpholinophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate using a Biginelli reaction, which could provide insights into similar synthetic pathways (Suwito et al., 2018).

Molecular Structure Analysis

The molecular structure of compounds akin to N-(2-{[2-Methyl-6-(4-Morpholinyl)-4-Pyrimidinyl]amino}ethyl)propanamide is characterized by complex arrangements of nitrogen, oxygen, sulfur, and other atoms. The single crystal X-ray structure analysis of related compounds provides insights into their molecular configuration, as seen in the work of Attia et al. (2014), who explored the structure and antimicrobial activity of a pyrimidin-4(3H)-one derivative (Attia et al., 2014).

Aplicaciones Científicas De Investigación

  • Anticonvulsant Activity : Research by Kamiński et al. (2015) in the Journal of Medicinal Chemistry explored hybrid molecules combining chemical fragments of well-known antiepileptic drugs, including compounds similar to N-(2-{[2-methyl-6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)propanamide. They found that some of these compounds displayed a broad spectrum of anticonvulsant activity across different seizure models without impairing motor coordination, indicating potential for epilepsy treatment (Kamiński et al., 2015).

  • Antiviral Agents : A study by Dvořáková et al. (1996) in the Journal of Medicinal Chemistry synthesized derivatives of N-(2-(phosphonomethoxy)ethyl) nucleotide analogues, which are structurally related to N-(2-{[2-methyl-6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)propanamide. These compounds were evaluated for their antiviral activity, with one of them showing effectiveness against varicella zoster virus, cytomegalovirus, and Moloney murine sarcoma virus (Dvořáková et al., 1996).

  • Cancer Treatment : Certal et al. (2014) in the Journal of Medicinal Chemistry described the development of PI3Kβ-specific inhibitors, including a compound similar to N-(2-{[2-methyl-6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)propanamide, for treating PTEN-deficient cancers. The compound demonstrated significant in vivo activity in a cancer model, suggesting its potential as a cancer therapeutic agent (Certal et al., 2014).

  • Antibacterial Activity : Zhi et al. (2005) in the Journal of Medicinal Chemistry synthesized and evaluated 3-substituted-6-(3-ethyl-4-methylanilino)uracils, structurally related to N-(2-{[2-methyl-6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)propanamide, for their antibacterial activity. Some of these compounds were found to be potent inhibitors of bacterial DNA polymerase and showed effectiveness against Gram-positive bacteria in culture (Zhi et al., 2005).

  • Malaria Treatment : Norcross et al. (2019) in Chemmedchem described the optimization of an aminoacetamide scaffold leading to a compound with low-nanomolar activity against Plasmodium falciparum, the malaria parasite. This compound, structurally similar to N-(2-{[2-methyl-6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)propanamide, could be a potential lead for malaria treatment (Norcross et al., 2019).

Propiedades

IUPAC Name

N-[2-[(2-methyl-6-morpholin-4-ylpyrimidin-4-yl)amino]ethyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N5O2/c1-3-14(20)16-5-4-15-12-10-13(18-11(2)17-12)19-6-8-21-9-7-19/h10H,3-9H2,1-2H3,(H,16,20)(H,15,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YACFOXBJPPOIIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NCCNC1=CC(=NC(=N1)C)N2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.